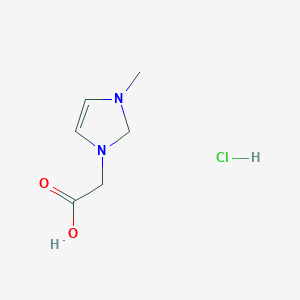
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a carboxymethyl group attached to the imidazolium ring, which imparts unique chemical properties. Imidazolium salts are known for their versatility and are widely used in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloroacetic acid reacts with the imidazole ring to form the carboxymethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to maximize yield and purity. The product is typically purified through crystallization or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The imidazolium ring can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学研究应用
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
作用机制
The mechanism of action of 1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets and pathways. The carboxymethyl group can interact with enzymes and receptors, modulating their activity. The imidazolium ring can also participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-Methylimidazolium Chloride: Lacks the carboxymethyl group, resulting in different chemical properties and applications.
1-Carboxymethyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide: Contains a different anion, which can affect its solubility and reactivity.
1-Methoxycarbonylmethyl-3-methylimidazolium Chloride: Has a methoxycarbonyl group instead of a carboxymethyl group, leading to variations in reactivity and applications.
Uniqueness
1-(Carboxymethyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the carboxymethyl group, which imparts specific chemical properties and reactivity. This makes it suitable for a wide range of applications, from catalysis to biomedical research.
属性
CAS 编号 |
700370-07-6 |
|---|---|
分子式 |
C6H11ClN2O2 |
分子量 |
178.62 |
IUPAC 名称 |
2-(3-methyl-2H-imidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-7-2-3-8(5-7)4-6(9)10;/h2-3H,4-5H2,1H3,(H,9,10);1H |
InChI 键 |
WBOALDSUMSMSCQ-UHFFFAOYSA-N |
SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
规范 SMILES |
CN1CN(C=C1)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















